![molecular formula C24H26N2O5 B2709451 Methyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868224-98-0](/img/structure/B2709451.png)
Methyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
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Overview
Description
Scientific Research Applications
Synthesis and Anticancer Activity
Research involving the synthesis of hybrid molecules containing isoquinoline derivatives, similar to the chemical structure of the compound , has been conducted. These studies aim to evaluate their anticancer properties. For instance, hybrid molecules containing cinnamic acid and 2-quinolinone derivatives were designed, synthesized, and assessed for in vitro antiproliferative activity against various cancer cell lines, showing significant potential as anticancer agents (Abu Almaaty et al., 2021).
Chemical Synthesis and Drug Development
The compound's structural components are reminiscent of those used in the synthesis of drugs and pharmaceuticals, indicating its potential application in drug development. The synthesis of complex molecules for therapeutic purposes, including those targeting specific biological mechanisms such as topoisomerase inhibition, could be relevant. An example is the development of pentacyclic acridinium salts designed to destabilize telomeric integrity, demonstrating the broad range of pharmaceutical applications for complex chemical compounds (Cookson et al., 2005).
Novel Synthetic Routes
Exploration of novel synthetic routes and methodologies for creating complex molecules featuring isoquinoline or related structures is a significant area of research. Studies such as the development of new methods for auxiliary-directed, palladium-catalyzed beta-arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives shed light on innovative approaches to chemical synthesis. These methods facilitate the production of compounds with potential applications in various fields, including medicinal chemistry (Shabashov & Daugulis, 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-3-4-6-17-9-11-18(12-10-17)25-22(27)15-26-14-13-19-20(24(26)29)7-5-8-21(19)31-16-23(28)30-2/h5,7-14H,3-4,6,15-16H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAMPGFKJRMDIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
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